Dodecylammonium chloride

Description

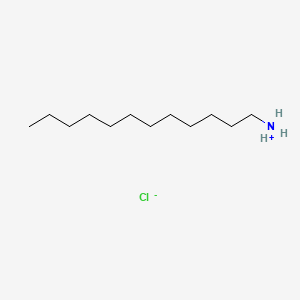

Structure

3D Structure of Parent

Properties

IUPAC Name |

dodecylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFQJFPTTMIETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-22-1 (Parent) | |

| Record name | Laurylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

221.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929-73-7 | |

| Record name | Dodecylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laurylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dodecylammonium Chloride from Dodecylamine

Abstract

Dodecylammonium chloride, a cationic surfactant with a wide range of industrial and research applications, is synthesized through a straightforward acid-base reaction between dodecylamine and hydrochloric acid. This guide provides a comprehensive overview of the synthesis, including the underlying chemical principles, a detailed experimental protocol, critical safety considerations, and robust analytical methods for product characterization. Designed for researchers, scientists, and professionals in drug development, this document emphasizes the causality behind experimental choices to ensure reproducible and reliable results.

Introduction: Significance and Applications of this compound

This compound (DAC), also known as laurylamine hydrochloride, is an ammonium salt featuring a 12-carbon alkyl chain.[1] This amphiphilic structure, consisting of a long, hydrophobic alkyl tail and a hydrophilic ammonium head, imparts valuable surfactant properties. DAC is utilized in various fields for its ability to reduce surface tension.[1] Its applications include acting as an antimicrobial agent in disinfectants, a phase transfer catalyst in organic synthesis, and a conditioning agent in personal care products like hair conditioners and skin creams.[1] Understanding its synthesis is fundamental for researchers looking to utilize or modify this versatile compound for specific applications.

The Chemistry of Synthesis: An Acid-Base Approach

The synthesis of this compound from dodecylamine is a classic acid-base neutralization reaction. Dodecylamine (C₁₂H₂₅NH₂), a primary amine, acts as a Lewis base due to the lone pair of electrons on the nitrogen atom. Hydrochloric acid (HCl), a strong acid, provides a proton (H⁺).

Mechanism of Reaction:

The lone pair of electrons on the nitrogen atom of dodecylamine attacks the proton from hydrochloric acid. This forms a coordinate covalent bond, resulting in the formation of the dodecylammonium cation ([C₁₂H₂₅NH₃]⁺) and a chloride anion (Cl⁻).[2][3] The overall reaction is exothermic and proceeds readily under ambient conditions.

Reaction Equation:

C₁₂H₂₅NH₂ + HCl → [C₁₂H₂₅NH₃]⁺Cl⁻

Critical Experimental Parameters and Their Rationale

The success of the synthesis hinges on the careful control of several key parameters. Understanding the "why" behind each step is crucial for optimizing the reaction and ensuring the purity of the final product.

-

Solvent Choice: An inert solvent is necessary to facilitate the reaction by dissolving the dodecylamine and allowing for efficient mixing with the hydrochloric acid. Methylene chloride (dichloromethane) is a common choice due to its ability to dissolve dodecylamine and its relatively low boiling point, which simplifies removal during product isolation.[4] Diethyl ether is another suitable solvent. The choice of solvent can influence the rate of precipitation of the product.

-

Reagent Purity: The purity of the starting materials, dodecylamine and hydrochloric acid, directly impacts the purity of the final product. Using high-purity reagents minimizes the need for extensive purification steps.

-

Stoichiometry: A slight excess of hydrochloric acid is often used to ensure the complete protonation of the dodecylamine. However, a large excess should be avoided as it can complicate the purification process. The reaction is typically performed with equimolar amounts or a slight excess of the acid.

-

Temperature Control: The reaction is exothermic, so it is often carried out in an ice bath to control the temperature.[4] This helps to prevent the formation of byproducts and ensures the safe handling of the reaction mixture. Cooling the solution also promotes the crystallization of the this compound product.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the laboratory-scale synthesis of this compound.

Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) |

| Dodecylamine (C₁₂H₂₅NH₂) | ≥98% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific |

| Methylene Chloride (CH₂Cl₂) | ACS Grade | VWR |

| Diethyl Ether (anhydrous) | ACS Grade | VWR |

| Round-bottom flask | 250 mL | --- |

| Magnetic stirrer and stir bar | --- | --- |

| Dropping funnel | 100 mL | --- |

| Ice bath | --- | --- |

| Buchner funnel and filter paper | --- | --- |

| Vacuum flask | --- | --- |

| Rotary evaporator | --- | --- |

| Desiccator with P₂O₅ | --- | --- |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Dissolution of Dodecylamine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 18.54 g (0.1 mol) of dodecylamine in 100 mL of methylene chloride. Stir until the amine is completely dissolved.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.

-

Addition of Hydrochloric Acid: While vigorously stirring the cooled dodecylamine solution, slowly add 8.33 mL (0.1 mol) of concentrated hydrochloric acid (37%) dropwise using a dropping funnel. The addition should be controlled to maintain the temperature of the reaction mixture below 10 °C. A white precipitate of this compound will begin to form.

-

Reaction Completion: After the addition of hydrochloric acid is complete, continue to stir the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

-

Isolation of the Product: Isolate the white, crystalline product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with two portions of 25 mL of cold diethyl ether to remove any unreacted dodecylamine and other organic impurities.

-

Drying: Dry the purified this compound in a desiccator over phosphorus pentoxide under vacuum to a constant weight. A typical yield for this synthesis is in the range of 95%.[4]

Product Characterization: Ensuring Identity and Purity

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the different protons in the molecule. The protons on the carbons adjacent to the ammonium group will be shifted downfield compared to the other methylene protons in the alkyl chain. A broad singlet corresponding to the ammonium protons will also be observed.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 12 carbon atoms in the dodecyl chain. The carbon atom bonded to the nitrogen will be the most downfield signal in the alkyl region.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include:

-

N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group.

-

C-H stretching: Sharp peaks around 2850-2960 cm⁻¹ from the alkyl chain.

-

N-H bending: A peak around 1500-1650 cm⁻¹.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The experimentally determined melting point of the synthesized this compound should be compared to the literature value. A broad melting range or a value that is significantly lower than the literature value may indicate the presence of impurities.

Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the dodecyl chain protons and the ammonium protons. |

| ¹³C NMR | Twelve distinct signals for the carbon atoms of the dodecyl chain. |

| FTIR (cm⁻¹) | ~3000-3300 (N-H stretch), ~2850-2960 (C-H stretch), ~1500-1650 (N-H bend). |

| Melting Point | Compare to literature values (varies with purity). |

Safety and Hazard Management

Working with dodecylamine and hydrochloric acid requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are recommended).[5][6]

-

Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[5]

-

Handling Dodecylamine: Dodecylamine is corrosive and can cause severe skin burns and eye damage.[6] Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[6]

-

Handling Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns.[5] It also releases corrosive vapors. Always add acid to the solvent slowly and with cooling to control the exothermic reaction.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Hazard Summary Table

| Chemical | Key Hazards | Recommended Precautions |

| Dodecylamine | Corrosive, skin and eye damage, harmful if swallowed.[6] | Use in a fume hood, wear gloves and eye protection.[6] |

| Hydrochloric Acid | Highly corrosive, causes severe burns, respiratory irritant.[5] | Use in a fume hood, wear gloves and eye protection, add slowly to solutions.[5] |

| Methylene Chloride | Suspected carcinogen, skin and eye irritant. | Use in a fume hood, wear gloves and eye protection. |

| Diethyl Ether | Extremely flammable, forms explosive peroxides. | Use in a well-ventilated area away from ignition sources, store properly. |

Conclusion

The synthesis of this compound from dodecylamine and hydrochloric acid is a robust and high-yielding reaction. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can reliably produce high-purity this compound. The detailed protocol and characterization methods provided in this guide serve as a valuable resource for scientists and professionals in various fields who require this versatile cationic surfactant for their research and development activities. Adherence to the outlined safety procedures is paramount to ensure a safe and successful synthesis.

References

- Chem-Impex. Dodecyltrimethylammonium chloride. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD.

- Google Patents. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride.

- SciSpace. A Simple Preparation of Anhydrous Tetra Alkylammonium Salts (1975). [Link]

- Google Patents. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride.

- Google Patents. CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride.

- Standard Operating Procedure. Hydrochloric Acid. [Link]

- SpectraBase. (1-Dodecyl)trimethylammonium chloride. [Link]

- Taylor & Francis Online. A Simple Preparation of Anhydrous Tetra Alkylammonium Salts. [Link]

- A Simple Preparation of Anhydrous Tetra Alkylammonium Salts. [Link]

- YouTube. Preparation of Amines from Alkyl Halides | Gabriel Phthalimide | Hoffmann's Ammonolysis Reaction |. [Link]

- Chemguide.

- PrepChem.com. Synthesis of n-dodecylamine hydrochloride. [Link]

- Periodica Polytechnica. Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. [Link]

- Chemguide. amines as bases. [Link]

- Periodica Polytechnica Chemical Engineering. Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine / diluents. [Link]

- Quora. What is the reaction between hydrochloric and amine?. [Link]

- ResearchGate. Liquid – Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine / diluents. [Link]

- ACS Publications.

- PubChem. Dodecyltrimethylammonium chloride. [Link]

- Growth, Structure, Spectral Characterization, Fluorescence and Thermal Studies on Phenyltrimethylammonium Trichloro Cadmi

Sources

azeotropic removal of water in Dodecylammonium chloride synthesis

<A> A_A_ An In-depth Technical Guide to Azeotropic Water Removal in the Synthesis of Dodecylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound, a quaternary ammonium salt, is a versatile compound with applications ranging from a surfactant and antimicrobial agent to a phase transfer catalyst in organic synthesis.[1][2][3] The synthesis of this compound via the reaction of dodecylamine and hydrochloric acid is a seemingly straightforward acid-base neutralization. However, the presence of water, either from the reagents or as a byproduct, can significantly impact reaction kinetics and final product purity. This technical guide provides a comprehensive overview of the application of azeotropic distillation, a powerful technique for in-situ water removal, to drive the synthesis of this compound towards high yield and purity. We will delve into the theoretical underpinnings of azeotropy, provide a detailed experimental protocol, and discuss critical process parameters and safety considerations.

Introduction: The Challenge of Water in Amine Salt Formation

The synthesis of this compound is an equilibrium-limited reaction between dodecylamine and hydrochloric acid.

C12H25NH2 + HCl ⇌ C12H25NH3+Cl-

While the equilibrium generally favors the formation of the ammonium salt, the presence of water can lead to several challenges:

-

Reversibility: Water can participate in the reverse reaction, hydrolyzing the this compound back to the starting amine and acid, thereby reducing the overall yield.[4]

-

Solubility and Isolation: The presence of water can affect the solubility of the product, potentially complicating its isolation and purification.

-

Side Reactions: In more complex syntheses involving sensitive functional groups, the presence of water can lead to undesirable side reactions.

To overcome these challenges, an effective water removal strategy is paramount. While traditional drying agents can be employed, they often require an additional separation step and may not be suitable for large-scale production. Azeotropic distillation offers an elegant and continuous method for removing water from the reaction mixture, thereby shifting the equilibrium towards the product in accordance with Le Châtelier's principle.[5][6]

The Principle of Azeotropic Distillation

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[7][8] This occurs because the vapor phase has the same composition as the liquid phase at the azeotropic point.[8] In the context of our synthesis, we can introduce an immiscible organic solvent, often referred to as an entrainer, that forms a minimum-boiling azeotrope with water.[9]

Toluene is a commonly used entrainer for this purpose. The toluene-water azeotrope boils at a lower temperature (approximately 84.1-85°C) than either pure water (100°C) or pure toluene (110°C).[7][8][10] By heating the reaction mixture to the boiling point of the azeotrope, both water and toluene are selectively removed as a vapor.

The Dean-Stark Apparatus: A Chemist's Tool for Water Removal

The Dean-Stark apparatus is a specialized piece of laboratory glassware designed for the efficient removal of water via azeotropic distillation.[5][6][11]

Diagram of the Experimental Setup:

Caption: Experimental setup for azeotropic removal of water.

As the vaporized azeotrope enters the condenser, it cools and liquefies. The immiscible condensate then flows into the Dean-Stark trap, where the denser water separates and collects at the bottom of the graduated arm. The less dense toluene forms the upper layer and, once the trap is full, overflows back into the reaction flask, allowing for the continuous removal of water.[5]

Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the synthesis of this compound using azeotropic water removal.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Dodecylamine | 124-22-1 | 185.35 | (To be calculated) |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | (To be calculated) |

| Toluene | 108-88-3 | 92.14 | (Sufficient to cover reactants) |

| Round-bottom flask | - | - | 250 mL |

| Dean-Stark apparatus | - | - | 1 |

| Reflux condenser | - | - | 1 |

| Heating mantle | - | - | 1 |

| Magnetic stirrer and stir bar | - | - | 1 |

Safety Precautions

-

Dodecylamine: Causes severe skin burns and eye damage.[12][13][14] It is also harmful if swallowed and very toxic to aquatic life.[12][15][16] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15]

-

Hydrochloric Acid: Highly corrosive and can cause severe skin burns and eye damage.[17][18][19] Inhalation of vapors can cause respiratory irritation.[19][20] Handle with extreme care in a fume hood and wear appropriate PPE.[17][18][21] Always add acid to the solvent slowly to avoid splashing.[17][19]

-

Toluene: A flammable liquid and vapor. It can cause skin and eye irritation and may be harmful if inhaled or swallowed. Handle in a well-ventilated area, away from ignition sources.

Step-by-Step Procedure

Diagram of the Synthetic Workflow:

Caption: Step-by-step synthesis workflow.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of dodecylamine in a sufficient volume of toluene to ensure adequate stirring and to fill the Dean-Stark trap.

-

Acid Addition: While stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the dodecylamine solution. An exothermic reaction will occur, and the this compound may begin to precipitate.

-

Apparatus Assembly: Assemble the Dean-Stark apparatus with the reaction flask and a reflux condenser. Ensure all joints are properly sealed.

-

Azeotropic Distillation: Begin heating the mixture using a heating mantle. The mixture will start to reflux, and the toluene-water azeotrope will begin to distill.

-

Monitoring the Reaction: The progress of the reaction can be monitored by observing the amount of water collected in the graduated arm of the Dean-Stark trap. The reaction is considered complete when no more water is collected.

-

Product Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The this compound can be isolated by either:

-

Filtration: If the product has precipitated out of the toluene, it can be collected by vacuum filtration and washed with a small amount of cold toluene or another non-polar solvent.

-

Solvent Evaporation: If the product is soluble in toluene, the solvent can be removed under reduced pressure using a rotary evaporator.

-

-

Drying: Dry the isolated this compound in a vacuum oven to remove any residual solvent.

-

Characterization: The final product should be a white to off-white solid.[1] Its identity and purity can be confirmed by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. A literature procedure reports a melting point of 175-176 °C for dodecylamine hydrochloride.[22]

Critical Process Parameters and Optimization

-

Choice of Entrainer: While toluene is a common choice, other immiscible solvents that form azeotropes with water, such as xylene or heptane, can also be used. The choice of entrainer will depend on the boiling point of the azeotrope and the solubility of the reactants and products.

-

Reaction Temperature: The reaction should be maintained at the boiling point of the azeotrope to ensure efficient water removal.

-

Stoichiometry: Precise control of the stoichiometry between the dodecylamine and hydrochloric acid is crucial for obtaining a pure product and maximizing yield.

-

Stirring Rate: Adequate stirring is necessary to ensure proper mixing of the reactants and efficient heat transfer.

Conclusion

The azeotropic removal of water using a Dean-Stark apparatus is a highly effective and efficient method for driving the synthesis of this compound to completion. This technique offers significant advantages over other drying methods by providing continuous water removal, thereby maximizing product yield and purity. By understanding the principles of azeotropic distillation and carefully controlling the experimental parameters, researchers can reliably synthesize high-quality this compound for a variety of applications. This guide provides a robust framework for researchers and professionals in the field, emphasizing both the theoretical underpinnings and the practical execution of this important synthetic transformation.

References

- CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]

- VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. [Link]

- University of Waterloo.

- Cole-Parmer.

- Tradeasia International. (2025, November 17). How to Handle Hydrochloric Acid Safely in Industrial Settings. [Link]

- Carl ROTH.

- Standard Operating Procedure: Hydrochloric Acid. [Link]

- Wikipedia.

- Physics Forums. (2012, April 11).

- Oreate AI Blog. (2025, December 4).

- Grokipedia.

- The Royal Society of Chemistry. Synthesis. [Link]

- Scoilnet.

- University of York. Dean-Stark - Chemistry Teaching Labs. [Link]

- Wikipedia.

- National Institutes of Health. This compound | C12H28ClN | CID 458426 - PubChem. [Link]

- PrepChem.com. Synthesis of n-dodecylamine hydrochloride. [Link]

- Google Patents. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride.

- MCB Books. Quaternary ammonium compounds (QACs) | Production Process. [Link]

- Solubility of Things. Dodecyltrimethylammonium chloride. [Link]

- National Institutes of Health. Dodecyltrimethylammonium chloride | C15H34N.Cl or C15H34ClN | CID 8152 - PubChem. [Link]

- JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]

- Google Patents. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride.

- Google Patents.

- National Institutes of Health. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC. [Link]

- Google Patents. CN1078584C - Process for synthesis of n-dodecyl trimethyl ammonium chloride.

- Eng-Tips. (2003, July 10).

- Reddit. (2012, August 8). How does water form an azeotrope with toluene?

- ACS Publications. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology. [Link]

- Toxics Use Reduction Institute. Quaternary Ammonium Compounds Fact Sheet - TURI. [Link]

- Google Patents.

- Wikipedia.

- Scientific.Net. Synthesis and Clay Anti-Swelling Properties of Diethyl Dodecyl Allyl Ammonium Chloride. [Link]

- YouTube. (2025, November 3).

- National Institutes of Health. Dodecylamine, hydrochloride | C12H28ClN | CID 13582 - PubChem. [Link]

- Scirp.org.

- Google Patents.

Sources

- 1. CAS 929-73-7: this compound | CymitQuimica [cymitquimica.com]

- 2. makingchembooks.com [makingchembooks.com]

- 3. turi.org [turi.org]

- 4. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Dean Stark Apparatus - Scoilnet [scoilnet.ie]

- 7. Azeotropic Distillation | Environmental Isotope Laboratory | University of Waterloo [uwaterloo.ca]

- 8. What Temperature to Azeotrope Water in Toluene - Oreate AI Blog [oreateai.com]

- 9. Azeotropic distillation - Wikipedia [en.wikipedia.org]

- 10. physicsforums.com [physicsforums.com]

- 11. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. physics.purdue.edu [physics.purdue.edu]

- 16. fishersci.com [fishersci.com]

- 17. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 18. ehs.com [ehs.com]

- 19. carlroth.com [carlroth.com]

- 20. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 21. chemtradeasia.com [chemtradeasia.com]

- 22. rsc.org [rsc.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of Dodecylammonium Chloride (DAC)

Introduction

Dodecylammonium chloride (DAC), a primary alkylammonium salt, is a cationic surfactant of significant interest across various scientific and industrial domains. Its amphiphilic structure, comprising a 12-carbon hydrophobic alkyl chain and a hydrophilic ammonium headgroup, enables the formation of complex self-assembled structures like micelles and liquid crystalline phases in aqueous solutions.[1] This behavior makes DAC a critical component in drug delivery systems, a model for biological membranes, and a versatile reagent in materials science.[2] A precise and comprehensive understanding of its molecular structure, purity, and dynamic behavior is paramount for its effective application and for ensuring reproducible outcomes in research and development.

This technical guide provides an in-depth exploration of the core spectroscopic techniques used to characterize this compound. Moving beyond a mere listing of methods, this document elucidates the causality behind experimental choices, provides validated protocols, and synthesizes data from multiple techniques to build a holistic molecular profile. It is designed for researchers, scientists, and drug development professionals who require a robust analytical framework for working with this important surfactant.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure and Dynamics

NMR spectroscopy is the cornerstone technique for the unambiguous structural confirmation of DAC. It provides atom-level information on the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, confirming the molecule's identity and purity.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a quantitative map of the different types of protons within the DAC molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal are used to assign protons to their specific positions on the alkyl chain and the headgroup.

Expertise & Causality: The choice of solvent is critical for analyzing DAC. For basic structural elucidation, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are excellent choices as they readily dissolve the molecule without exchanging with the labile ammonium protons. When studying the surfactant's behavior in its primary application medium, deuterium oxide (D₂O) is used. However, it's crucial to recognize that in D₂O, the acidic protons of the -NH₃⁺ group will rapidly exchange with deuterium, causing their signal to broaden and often disappear from the spectrum. This phenomenon, while obscuring the headgroup protons, can itself be a useful confirmation of their presence.

Quantitative Data: ¹H NMR of this compound

| Proton Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons | CH₃ -(CH₂)₁₀-CH₂-NH₃⁺ | ~0.88 | Triplet (t) |

| Bulk Methylene Protons | CH₃-(CH₂)₁₀ -CH₂-NH₃⁺ | ~1.2-1.4 | Multiplet (m) |

| Methylene (β to N) | CH₃-(CH₂)₉-CH₂ -CH₂-NH₃⁺ | ~1.7 | Multiplet (m) |

| Methylene (α to N) | CH₃-(CH₂)₁₀-CH₂ -NH₃⁺ | ~3.0-3.2 | Multiplet (m) |

| Ammonium Protons | CH₃-(CH₂)₁₁-NH₃⁺ | ~8.0-8.5 (in DMSO-d₆) | Broad Singlet (br s) |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of DAC and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for full structural view, or D₂O for aqueous behavior studies) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Tuning and Shimming: Allow the sample to thermally equilibrate for 5-10 minutes. Tune and match the probe to the correct frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. It is particularly useful for confirming the length of the alkyl chain and identifying any isomeric impurities.

Quantitative Data: ¹³C NMR of this compound

| Carbon Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) |

| C12 (Methyl) | C H₃-(CH₂)₁₁-NH₃⁺ | ~14.0 |

| C11 | C H₃-CH₂-(CH₂)₁₀-NH₃⁺ | ~22.5 |

| Bulk Methylene Carbons | CH₃-(C H₂)₉-CH₂-CH₂-NH₃⁺ | ~26-32 |

| C2 | CH₃-(CH₂)₉-C H₂-CH₂-NH₃⁺ | ~26.5 |

| C1 (α to N) | CH₃-(CH₂)₁₀-C H₂-NH₃⁺ | ~39.5 |

Note: Assignments are based on analogous alkylammonium salts. Shifts can vary with experimental conditions.

Advanced NMR for Dynamic Studies

For advanced applications, such as studying the formation of liquid crystalline phases, ²H (Deuterium) NMR and advanced ¹H NMR relaxometry are employed.[1] These techniques can probe the molecular dynamics, conformational changes (trans-gauche isomerization) in the alkyl chains, and the overall order of the system in different phases.[1][3]

Vibrational Spectroscopy: Probing Functional Groups and Conformational Order

Vibrational spectroscopy, including FTIR and Raman, provides a molecular fingerprint based on the vibrational modes of chemical bonds. It is exceptionally sensitive to the functional groups present and the conformational state of the alkyl chains.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups in DAC and for studying the packing of its alkyl chains.

Expertise & Causality: The C-H stretching region (2800-3000 cm⁻¹) is particularly informative. In a disordered or liquid-like state, the asymmetric (νₐs CH₂) and symmetric (νₛ CH₂) stretching bands appear at higher wavenumbers (e.g., ~2924 cm⁻¹ and ~2854 cm⁻¹). Upon crystallization or formation of a highly ordered lamellar phase, the alkyl chains adopt an all-trans conformation, leading to more efficient packing. This increased van der Waals interaction causes a downward shift in these frequencies by 2-4 cm⁻¹, providing a direct measure of conformational order.[4] Similarly, the CH₂ scissoring vibration (~1470 cm⁻¹) can split into two components in a highly ordered orthorhombic packing, indicating inter-chain interactions.

Quantitative Data: Characteristic FTIR Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3100-3300 | Broad band from the ammonium headgroup.[5] |

| Asymmetric C-H Stretch (CH₂) | ~2920-2924 | Sensitive to conformational order. |

| Symmetric C-H Stretch (CH₂) | ~2850-2854 | Sensitive to conformational order. |

| N-H Bend (Scissoring) | ~1600-1650 | Bending vibration of the -NH₃⁺ group.[5] |

| C-H Bend (Scissoring, CH₂) | ~1468-1472 | Bending vibration of methylene groups. |

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount (a few milligrams) of solid DAC powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and H₂O.

-

Sample Analysis: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

-

Processing: The software automatically performs the background subtraction. Analyze the resulting absorbance spectrum for the characteristic vibrational bands.

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and provides unique insights into the skeletal vibrations of the alkyl chain.

Expertise & Causality: Raman is highly sensitive to the vibrations of non-polar bonds, making it ideal for studying the C-C backbone of the dodecyl chain. A key feature in the low-frequency region of the Raman spectrum of long-chain alkanes is the Longitudinal Acoustical Mode (LAM).[6] The frequency of the LAM is inversely proportional to the length of the all-trans planar zigzag segment of the chain. This makes Raman an excellent tool for studying phase transitions where the conformational order of the chain changes dramatically.[6]

Experimental Workflow: Integrated Vibrational Analysis

Caption: Workflow for Vibrational Spectroscopy Analysis of DAC.

Mass Spectrometry (MS): Confirming Molecular Identity and Purity

Mass spectrometry is the definitive technique for confirming the molecular weight of DAC and assessing its purity by detecting trace contaminants.

Expertise & Causality: As DAC is a pre-charged cationic salt, "soft" ionization techniques are required to prevent fragmentation and observe the intact molecular ion. Electrospray Ionization (ESI) is the method of choice.[7] In ESI, the sample solution is sprayed through a charged capillary, creating a fine mist of droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For DAC, this process yields the dodecylammonium cation, [CH₃(CH₂)₁₁NH₃]⁺, which is then detected by the mass analyzer. This provides a direct measurement of the cation's mass-to-charge ratio (m/z).

Quantitative Data: ESI-MS of this compound

| Ion | Formula | Calculated Monoisotopic Mass | Expected m/z (Positive Mode) |

| Dodecylammonium Cation | [C₁₂H₂₈N]⁺ | 186.2216 Da | 186.22 |

Experimental Protocol: ESI-Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of DAC (~10-100 µg/mL) in a solvent suitable for ESI, such as methanol or a water/acetonitrile mixture. The use of a volatile solvent is key to efficient ion generation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrumentation Settings: Set the mass spectrometer to operate in positive ion mode. Optimize key ESI source parameters, including capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal for the target ion.

-

Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500) to observe the parent ion and check for lower or higher mass impurities.

-

Data Analysis: Identify the peak corresponding to the calculated m/z of the dodecylammonium cation. The high mass accuracy of modern instruments (e.g., Orbitrap or TOF) can confirm the elemental composition.

Integrated Spectroscopic Analysis: A Holistic Approach

No single technique provides a complete picture of this compound. A truly robust characterization relies on the synergistic integration of data from NMR, vibrational spectroscopy, and mass spectrometry.

Logical Relationship: Complementary Nature of Spectroscopic Techniques

Caption: Integrated approach for the complete characterization of DAC.

This integrated workflow ensures a self-validating system. For example, NMR confirms the C₁₂H₂₈N⁺ structure, MS confirms the corresponding molecular weight of 186.22 Da, and FTIR/Raman confirms the presence of the -NH₃⁺ and alkyl C-H functional groups and reports on their conformational state. Any deviation in one technique would be flagged by the others, ensuring the highest degree of confidence in the material's identity, purity, and physical state.

Conclusion

The comprehensive characterization of this compound is essential for its successful application in advanced scientific and industrial fields. By strategically employing a suite of spectroscopic techniques—NMR for structural elucidation, vibrational spectroscopy for functional group analysis and conformational ordering, and mass spectrometry for molecular weight verification—researchers can gain a detailed and reliable understanding of their material. The protocols and insights provided in this guide establish a framework for achieving this robust characterization, ensuring data integrity and advancing the development of novel DAC-based technologies.

References

- He, X., et al. (2012). What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides. Acta Chimica Slovenica, 59(3), 564-70.

- ResearchGate. Selected 2 H NMR spectra of DDACl selectively deuterated at C-1 and C-7 positions dissolved in water at 34% surfactant concentration. ResearchGate.

- Wasilkowska, M., et al. (2012). Molecular dynamics of n-dodecylammonium chloride in aqueous solutions investigated by 2H NMR and 1H NMR relaxometry. Magnetic Resonance in Chemistry, 50 Suppl 1, S70-6.

- Wang, W., et al. Study on Low-Frequency Raman Spectra of n-Decylammonium Chloride. Acta Physico-Chimica Sinica.

- ResearchGate. Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C. ResearchGate.

- Casal, H. L., et al. (1985). A vibrational spectroscopic characterization of the solid-phase behavior of n-decylammonium chloride (n-C10H21NH3Cl) and bis(n-decylammonium) tetrachlorocadmate [(n-C10H21NH3)2CdCl4]. The Journal of Physical Chemistry, 89(25), 5533-5539.

- Zhang, Y., et al. (2014). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 6(15), 5945-5951.

- Miyagishi, S., et al. (1990). Micellar Properties of Dodecyltrimethylammonium Chloride as Studied by Ion-Selective Electrodes and Fluorescence Probe Technique. Bulletin of the Chemical Society of Japan, 63(1), 34-39.

- Wang, H., et al. (2019). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. International Journal of Environmental Research and Public Health, 16(15), 2736.

- ResearchGate. Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media. ResearchGate.

- ResearchGate. Synthesis and Characterization of N,N-Dimethyl Dodecyl-(4-Vinyl Benzyl) Ammonium Chloride. ResearchGate.

- PubChem. Dodecyltrimethylammonium chloride. PubChem.

- OSTI.GOV. A Fourier transform infrared spectroscopic study of dodecyltrimethylammonium chloride/sodium dodecyl sulfate surfactant mixtures. OSTI.GOV.

- Scheuing, D. R., & Weers, J. G. (1990). A Fourier transform infrared spectroscopic study of dodecyltrimethylammonium chloride/sodium dodecyl sulfate surfactant mixtures. Langmuir, 6(3), 665-673.

- ResearchGate. Molecular dynamics of n-dodecylammonium chloride in aqueous solutions investigated by H-2 NMR and H-1 NMR relaxometry. ResearchGate.

- ResearchGate. FTIR–ATR spectra of: DCF (A), spectra of P composites with dodecylamine... ResearchGate.

- Google Patents. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride. Google Patents.

- Google Patents. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride. Google Patents.

- Blunden, G., et al. (1991). Identification of quaternary ammonium compounds by plasma desorption mass spectrometry. Phytochemical Analysis, 2(1), 37-41.

- Funari, S. S., et al. (2001). Pressure Effects on Lipidic Direct Phases: The Dodecyl Trimethyl Ammonium Chloride−Water System. The Journal of Physical Chemistry B, 105(19), 4445-4450.

- ResearchGate. FTIR spectra of a) dodecylamine, b) 11-mercaptoundecanoic acid, c)... ResearchGate.

- Chemistry For Everyone. (2024). Why Is Raman Spectroscopy Important? YouTube.

- NIST. Ammonium chloride. NIST WebBook.

- OSTI.GOV. In situ synthesis of PuCl3 and corresponding Raman and density functional theory vibrational modes. OSTI.GOV.

- PubMed Central. Surface-enhanced Raman spectroscopy method for classification of doxycycline hydrochloride and tylosin in duck meat using gold nanoparticles. PubMed Central.

Sources

- 1. Molecular dynamics of n-dodecylammonium chloride in aqueous solutions investigated by 2H NMR and 1H NMR relaxometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Determination of Dodecylammonium Chloride's Critical Micelle Concentration

<_ _ I_N_T_R_O_D_U_C_T_I_O_N_ _ />

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive exploration of the critical micelle concentration (CMC) of dodecylammonium chloride (DAC). As a cationic surfactant, DAC's ability to self-assemble into micelles at a specific concentration is a pivotal characteristic that underpins its utility in a vast array of applications, from drug delivery systems to antimicrobial agents.[1][2][3] This guide, crafted from the perspective of a Senior Application Scientist, moves beyond simple procedural lists. It aims to provide a deep, mechanistic understanding of why specific experimental choices are made and how to ensure the trustworthiness of your results.

Here, you will find not just the "how" but the "why" — the foundational principles of micellization, detailed, field-tested protocols for accurate CMC determination, and the critical thinking required to interpret your data and select the optimal methodology for your research needs. We will delve into the nuances of two primary techniques: surface tensiometry and conductometry, providing you with the expertise to confidently and accurately characterize this essential surfactant.

PART 1: The Science of Self-Assembly: Understanding Micellization and the CMC

At the heart of surfactant science lies the phenomenon of micellization. Surfactant molecules, like this compound, are amphiphilic, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail.[2][4] In aqueous solutions, these molecules exhibit a fascinating behavior. At low concentrations, they exist as individual monomers. However, as the concentration increases, a point is reached where the hydrophobic tails seek to minimize their contact with water. This thermodynamic imperative drives the spontaneous self-assembly of these monomers into spherical structures known as micelles, with their hydrophobic tails sequestered in the core and their hydrophilic heads forming a protective outer shell that interacts with the surrounding water. This process is in a constant state of flux, with micelles continually forming and disintegrating.[5]

The Critical Micelle Concentration (CMC) is defined as the concentration of surfactant at which the formation of micelles begins.[4][6] Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form more micelles rather than populating the air-water interface.[6][7] The CMC is a crucial parameter as it dictates the concentration at which a surfactant's unique properties, such as solubilization of hydrophobic drugs, become effective.

Several factors can influence the CMC of this compound, including:

-

Temperature: The relationship between temperature and CMC for ionic surfactants is often non-linear, exhibiting a U-shaped dependence.[8][9][10]

-

Presence of Electrolytes: The addition of salts, like sodium chloride, can decrease the CMC by reducing the electrostatic repulsion between the positively charged head groups of the DAC molecules, thereby facilitating micelle formation.[8][9][11]

-

Hydrophobic Chain Length: Increasing the length of the hydrophobic alkyl chain generally leads to a decrease in the CMC.[8][11]

PART 2: Experimental Determination of the CMC: Protocols and Rationale

The determination of the CMC relies on detecting a distinct change in a physical property of the surfactant solution as the concentration crosses this critical threshold.[6][8][12] Here, we provide detailed protocols for two of the most robust and widely used methods for ionic surfactants like DAC: surface tensiometry and conductometry.

Method 1: Surface Tensiometry

Principle: This classic method is based on the principle that surfactant molecules adsorb at the air-water interface, leading to a reduction in the surface tension of the solution.[13][14] As the DAC concentration increases, the surface tension decreases until the surface becomes saturated with monomers. At the CMC, further addition of DAC leads to the formation of micelles in the bulk solution with little to no further change in surface tension.[6][15] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[13][15]

Experimental Protocol:

-

Solution Preparation:

-

Prepare a concentrated stock solution of this compound in high-purity deionized water (e.g., 50 mM).

-

Perform a series of precise serial dilutions to create a range of DAC concentrations that bracket the expected CMC. A logarithmic dilution series is often efficient.

-

-

Instrumentation and Calibration:

-

Utilize a calibrated surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.[8][14]

-

Ensure the platinum ring or plate is meticulously cleaned before each measurement to prevent contamination, which can significantly affect results.[14][16] For cationic surfactants, which can adsorb strongly to platinum, special care must be taken.[16] In some cases, a paper Wilhelmy plate may be a more suitable alternative.[16]

-

-

Measurement Procedure:

-

Maintain a constant temperature for all solutions throughout the experiment using a temperature-controlled sample holder or water bath.[8]

-

Measure the surface tension of each prepared DAC solution, starting from the most dilute and progressing to the most concentrated.

-

Allow the surface tension reading to stabilize before recording the value for each concentration.

-

-

Data Analysis:

Method 2: Conductometry

Principle: This method is particularly well-suited for ionic surfactants like this compound.[15][17] Below the CMC, DAC exists as individual ions (dodecylammonium cations and chloride anions), and the conductivity of the solution increases linearly with concentration.[13][18] Upon micelle formation, the mobility of the surfactant ions is reduced as they become part of a larger, slower-moving aggregate. While the micelles are charged, their overall contribution to conductivity per monomer is less than that of the free ions. This leads to a distinct change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of this plot indicates the CMC.[8][13][18]

Experimental Protocol:

-

Solution Preparation:

-

As with tensiometry, prepare a stock solution of DAC and a series of dilutions covering a concentration range above and below the expected CMC.[8]

-

-

Instrumentation and Calibration:

-

Use a calibrated conductivity meter with a suitable conductivity cell.

-

Calibrate the instrument using standard potassium chloride solutions of known conductivity.[19]

-

-

Measurement Procedure:

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the this compound concentration (C).

-

The graph will exhibit two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[8]

-

PART 3: Visualizing the Workflow

To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the generalized workflow for CMC determination and the principle of micelle formation.

Caption: A generalized experimental workflow for the determination of CMC.

Caption: Self-assembly of DAC monomers into a micelle above the CMC.

PART 4: Data Interpretation and Expected Values

The accurate determination of the CMC lies in the correct interpretation of the graphical data. For both surface tensiometry and conductometry, the CMC is found at the breakpoint of two linear regions. It is crucial to have a sufficient number of data points both below and above the expected CMC to clearly define these two linear segments.

| Parameter | Typical Value for this compound | Influencing Factors | Reference |

| CMC in Water (298.15 K) | ~15 mM | Temperature, Purity | [9] |

| Effect of Added NaCl | CMC decreases with increasing salt concentration | Ionic Strength | [9] |

| Effect of Temperature | U-shaped dependence with a minimum around 306 K | Enthalpy and Entropy of Micellization | [9] |

Note: The exact CMC value can vary depending on the purity of the this compound and the experimental conditions.

PART 5: Method Selection and Best Practices

Both surface tensiometry and conductometry are powerful techniques for determining the CMC of this compound. The choice between them often depends on the available instrumentation and the specific research question.

-

Surface Tensiometry is considered a direct measurement of surface activity and is applicable to both ionic and non-ionic surfactants.[17] However, it can be more time-consuming and is highly sensitive to impurities that may be surface-active.

-

Conductometry is a simpler and often faster method, but it is only applicable to ionic surfactants.[15][17]

Best Practices for Trustworthy Results:

-

Purity of Materials: Use high-purity this compound and deionized water to avoid interferences from impurities.

-

Temperature Control: Maintain a constant and recorded temperature throughout the experiment, as the CMC is temperature-dependent.[8][10]

-

Thorough Mixing: Ensure complete dissolution and homogenization of the DAC solutions.

-

Replicate Measurements: Perform measurements in triplicate to ensure the reproducibility of your results.

-

Cross-Validation: If possible, determine the CMC by more than one method to validate your findings.[15]

By adhering to these principles and protocols, researchers, scientists, and drug development professionals can confidently and accurately determine the critical micelle concentration of this compound, a fundamental parameter for harnessing its full potential in their applications.

References

- Nanosized Being of Ionic Surfactant Micelles: An Advanced View on Micellization Process - MDPI.

- A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations | The Journal of Physical Chemistry B - ACS Publications.

- Methods used for determination of critical micelle concentration. - ResearchGate.

- A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed.

- Dodecyltrimethylammonium Chloride: A Versatile Cationic Surfactant for Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD.

- Method for Measurement of Critical Micelle Concentration - Just Agriculture.

- Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent.

- Method of Determination of CMC | PPT - Slideshare.

- Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples.

- What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed.

- A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. (2007) | Andreas Mohr | 124 Citations - SciSpace.

- Theoretical modeling of micellization and solubilization in ionic surfactant systems.

- Measuring Surface Tension and Critical Micelle Concentration on Cationic Surfactant Solutions - KRUSS Scientific.

- Dodecyltrimethylammonium chloride - Solubility of Things.

- Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C - ResearchGate.

- Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium.

- Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media | Request PDF - ResearchGate.

- Creating Software Engineering Flow Charts with Graphviz Dot - Joel Dare.

- Lecture 19: Micelle Formation, Kraftt Temperature and Cloud Point - YouTube.

- Mechanism of the mixed surfactant micelle formation - PubMed.

- 1.20.2: Surfactants and Micelles - Chemistry LibreTexts.

- Factors affecting critical micelle concentration and micellar size - Pharmaceutical.

- Guide to Flowcharts in Graphviz - Sketchviz.

- Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer - Scholarly Commons.

- Graphviz Examples and Tutorial - Sketchviz.

- Effects of Ionic Strength on the Critical Micelle Concentration and the Surface Excess of Dodecyldimethylamine Oxide | The Journal of Physical Chemistry B - ACS Publications.

- How to measure surface tension and CMC (Critical Micelle Concentration).

- EXPERIMENT 1 - Determination of CMC Using Conductivity | PDF - Scribd.

- What Affects the Degree of Micelle Ionization: Conductivity Study of Alkyltrimethylammonium Chlorides - ResearchGate.

- Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - NIH.

- Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS.

- DOT Language - Graphviz.

- (PDF) Application Notes -Method: 4. Measurement of Critical Micelle Concentration (CMC).

- The micelle formation of cationic and anionic surfactants in aqueous medium: Determination of CMC and thermodynamic parameters at different temperature - Journal of Materials and Environmental Science.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 929-73-7: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. justagriculture.in [justagriculture.in]

- 7. commons.erau.edu [commons.erau.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmacy180.com [pharmacy180.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. kruss-scientific.com [kruss-scientific.com]

- 17. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Method of Determination of CMC | PPT [slideshare.net]

- 19. scribd.com [scribd.com]

The Phenomenon of Micellization: A Thermodynamic Perspective

An In-depth Technical Guide to the Thermodynamics of Dodecylammonium Chloride Micellization

This guide provides a comprehensive examination of the thermodynamic principles governing the self-assembly of this compound (DAC) into micelles in aqueous solutions. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental methodologies, and critical factors influencing this fundamental process.

While focusing on this compound, a classic primary amine cationic surfactant, this guide will leverage the extensive and well-documented thermodynamic data of its close analogue, Dodecyltrimethylammonium chloride (DTAC), to illustrate key concepts and experimental workflows. The structural difference—a primary ammonium headgroup in DAC versus a quaternary ammonium headgroup in DTAC—will be discussed in the context of its influence on micellar properties. This comparative approach allows for a robust and detailed exploration of the thermodynamic landscape of alkylammonium surfactants.

Surfactant molecules, possessing both a hydrophobic tail (the dodecyl chain) and a hydrophilic headgroup (the ammonium chloride group), exhibit unique behavior in aqueous solutions. At low concentrations, they exist as individual monomers. However, as the concentration increases to a critical point—the Critical Micelle Concentration (CMC) —these monomers spontaneously self-assemble into organized aggregates known as micelles.[1] This process is a cornerstone of colloid science and is pivotal in applications ranging from detergency to advanced drug delivery systems.

The formation of micelles is not merely an aggregation but a thermodynamically governed equilibrium between monomers and the micellar state. This equilibrium is dictated by three key thermodynamic parameters:

-

Gibbs Free Energy of Micellization (ΔG°mic): This value indicates the spontaneity of the process. A negative ΔG°mic signifies that micelle formation is a favorable process.

-

Enthalpy of Micellization (ΔH°mic): This represents the heat change associated with micellization. It reflects the balance of energy changes from breaking monomer-water interactions and forming new interactions within the micelle. It can be endothermic (heat is absorbed) or exothermic (heat is released).[2]

-

Entropy of Micellization (ΔS°mic): This parameter measures the change in randomness or disorder of the system.

These parameters are linked by the fundamental thermodynamic equation:

ΔG°mic = ΔH°mic - TΔS°mic

The primary driving force for micellization is the hydrophobic effect . The system seeks to minimize the unfavorable interaction between the hydrophobic alkyl chains and water. By sequestering these tails into the core of the micelle, the ordered water molecules that previously surrounded the chains are released into the bulk solvent, leading to a significant increase in the overall entropy of the system (a large, positive ΔS°mic).[2] This entropic gain is typically the dominant contributor to the negative ΔG°mic, making the process spontaneous.[3][4]

Caption: Monomer-micelle dynamic equilibrium.

Core Experimental Methodologies

Determining the thermodynamic parameters of micellization requires precise experimental techniques. The two most common and powerful methods for ionic surfactants are conductivity measurements and Isothermal Titration Calorimetry (ITC).

Conductometric Determination of the Critical Micelle Concentration (CMC)

Causality and Principle: This method is effective for ionic surfactants like DAC because of the significant difference in charge-carrying capacity between free-moving monomers and the larger, slower-moving micelles. Below the CMC, as surfactant concentration increases, conductivity rises steeply and linearly as more charge-carrying ions (dodecylammonium cations and chloride anions) are added. Above the CMC, while monomers are still present, any additional surfactant forms micelles. These micelles bind a fraction of the counterions and have a much lower electrophoretic mobility than the individual monomers. Consequently, the rate of increase in conductivity with concentration (the slope of the plot) sharply decreases.[5] The intersection of the two linear portions of the conductivity vs. concentration plot defines the CMC.

-

Solution Preparation:

-

Prepare a concentrated stock solution of this compound (e.g., 50 mM) in high-purity, deionized water.

-

Create a series of dilutions from the stock solution, covering a range well below and above the expected CMC (for DAC, this is typically in the 12-15 mM range).

-

-

Temperature Control:

-

Equilibrate all solutions and the measurement vessel in a thermostat-controlled water bath to the desired experimental temperature (e.g., 298.15 K) with high precision (±0.05 K).[6] Temperature stability is critical as both conductivity and the CMC are temperature-dependent.

-

-

Conductivity Measurement:

-

Calibrate the conductivity meter and cell using standard KCl solutions of known conductivity.[7]

-

Starting with pure deionized water, measure the specific conductivity of each prepared DAC solution, proceeding from the most dilute to the most concentrated to minimize carryover errors.

-

Ensure the conductivity reading stabilizes before recording the value for each solution.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of DAC concentration (C).

-

Identify the two distinct linear regions in the plot.

-

Perform a linear regression on the data points in each region to obtain two equations.

-

The CMC is the concentration value at which these two lines intersect.

-

The degree of counterion binding (β) can be estimated from the ratio of the slopes of the post-micellar (S₂) to the pre-micellar (S₁) regions: β = 1 - (S₂/S₁).

-

Caption: Workflow for CMC determination by conductometry.

Isothermal Titration Calorimetry (ITC): Direct Measurement of Enthalpy

Causality and Principle: ITC is the gold standard for thermodynamic characterization because it directly measures the heat changes associated with molecular interactions in real-time.[8] In a typical micellization experiment, a concentrated solution of surfactant (well above its CMC) is titrated into the sample cell containing only the buffer (water). This causes the surfactant concentration in the cell to drop, leading to the dissociation (demicellization) of micelles. This process has an associated heat effect equal in magnitude but opposite in sign to the enthalpy of micellization (ΔHdemicellization = -ΔHmic). The ITC instrument measures this heat, allowing for the direct determination of ΔHmic. The resulting titration curve also shows a clear transition at the CMC.

-

Sample Preparation:

-

Prepare a surfactant solution in the injection syringe at a concentration approximately 10-15 times the expected CMC.

-

Fill the sample cell with the same high-purity water or buffer used to prepare the syringe solution. This is crucial to minimize large heats of dilution that can obscure the signal.

-

Thoroughly degas both the syringe and cell solutions to prevent air bubbles from interfering with the measurement.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 298.15 K).

-

Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing without generating significant frictional heat.

-

Define the injection parameters: a series of small, timed injections (e.g., 20 injections of 2 µL each).

-

-

Titration Experiment:

-

Perform an initial small injection (e.g., 0.5 µL) that is discarded during analysis to remove any diffused material from the syringe tip.

-

Execute the automated titration sequence. The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells, which directly corresponds to the heat of the reaction.

-

-

Data Analysis:

-

Integrate the raw power vs. time data for each injection to obtain the heat change per injection (µJ).

-

Plot the heat change per mole of injectant (kJ/mol) against the total surfactant concentration in the cell.

-

The resulting plot is a sigmoid curve. The inflection point of this curve corresponds to the CMC. The plateau region before the CMC represents the enthalpy of dilution of the monomers, while the plateau after the CMC represents the enthalpy of dilution of the micelles. The difference between these two plateaus gives the enthalpy of micellization (ΔH°mic).[9]

-

Caption: Experimental workflow for ITC analysis of micellization.

Thermodynamic Profile of Alkylammonium Micellization

Using data from Dodecyltrimethylammonium chloride (DTAC) as a model, we can construct a detailed thermodynamic profile that is qualitatively representative of DAC.[3]

Temperature Dependence

A key feature of many ionic surfactants is the U-shaped dependence of the CMC on temperature.[10][11] The CMC initially decreases as temperature rises, reaches a minimum at a specific temperature (T*), and then increases with further temperature increases. This behavior arises from the complex interplay between two opposing effects of temperature:

-

Enhanced Hydrophobicity: Increasing temperature can enhance the hydrophobic effect, favoring micellization and lowering the CMC.

-

Disruption of Headgroup Hydration: Increasing temperature also disrupts the structured water around the hydrophilic headgroups, which can disfavor micellization and lead to a higher CMC.

The minimum of the CMC curve (T*) occurs at the temperature where the enthalpy of micellization (ΔH°mic) is zero.[2][3] At this specific point, the entire driving force for micellization is purely entropic (ΔG°mic = -TΔS°mic).

The thermodynamic parameters themselves are strongly temperature-dependent:

-

ΔG°mic: Remains negative across the temperature range, indicating a consistently spontaneous process. Its value changes only slightly with temperature.[3]

-

ΔH°mic: Shows a strong linear dependence on temperature. For DTAC, it is typically endothermic at lower temperatures and becomes exothermic at higher temperatures.[2] This change is due to the large negative heat capacity of micellization (ΔC°p,mic), which is characteristic of processes involving the hydrophobic effect.

-

ΔS°mic: Is always positive and large, confirming that the process is predominantly entropy-driven. It generally decreases as temperature increases.[3]

Quantitative Data Summary (Model: DTAC in Water)

The following table summarizes the thermodynamic parameters for DTAC micellization in water at different temperatures, derived from ITC data. This illustrates the principles discussed above.

| Temperature (K) | CMC (mM) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | -TΔS°mic (kJ/mol) |

| 288.15 | 18.1 | -20.6 | +1.5 | -22.1 |

| 298.15 | 15.9 | -21.7 | -1.1 | -20.6 |

| 308.15 | 14.8 | -22.8 | -3.7 | -19.1 |

| 318.15 | 14.5 | -23.8 | -6.3 | -17.5 |

| Data adapted from literature reports for Dodecyltrimethylammonium chloride (DTAC) for illustrative purposes.[3] |

Influence of Formulation Variables

For drug development professionals, understanding how formulation components affect micellization is critical for designing effective delivery systems.

Effect of Electrolytes

The addition of an inert electrolyte, such as sodium chloride (NaCl), has a pronounced effect on the micellization of ionic surfactants. The added salt increases the concentration of counterions (Cl⁻) in the bulk solution. These counterions effectively shield the electrostatic repulsion between the positively charged ammonium headgroups at the micelle surface.[3] This screening effect reduces the energetic penalty of bringing the charged heads close together, thus promoting micelle formation at a lower surfactant concentration. Therefore, the addition of salt significantly decreases the CMC .[10]

Effect of Surfactant Structure: DAC vs. DTAC

The structure of the hydrophilic headgroup is a critical determinant of micellar properties.

-

This compound (DAC): Possesses a primary ammonium headgroup (-NH₃⁺). This group is relatively small and can act as a hydrogen bond donor, leading to a more structured and extensive hydration shell.

-

Dodecyltrimethylammonium chloride (DTAC): Features a quaternary ammonium headgroup (-N(CH₃)₃⁺). The bulky methyl groups prevent direct hydrogen bonding with water and create a larger, less hydrated headgroup.

This structural difference leads to key distinctions in thermodynamic behavior. The stronger hydration and potentially greater electrostatic repulsion of the smaller DAC headgroup would be expected to result in a higher CMC compared to DTAC under identical conditions. The enthalpy of micellization (ΔH°mic) would also be affected due to the different energies involved in dehydrating the respective headgroups upon micellization.

Conclusion

The micellization of this compound is a spontaneous, entropy-driven process governed by the hydrophobic effect. The thermodynamic parameters (ΔG°mic, ΔH°mic, and ΔS°mic) that define this process are highly sensitive to temperature and the presence of additives like electrolytes. A thorough understanding of these principles, gained through precise experimental techniques such as conductometry and Isothermal Titration Calorimetry, is essential for scientists and researchers. This knowledge enables the rational design and control of self-assembling systems for a wide array of applications, from fundamental colloid science to the sophisticated formulation of next-generation drug delivery vehicles.

References

- Šarac, B., & Bešter-Rogač, M. (2009). Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study. Journal of Colloid and Interface Science, 338(1), 216-221. [Link]

- Kroflič, A., Šarac, B., & Bešter-Rogač, M. (2012). What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides. Acta Chimica Slovenica, 59(3), 564-570. [Link]

- Rakshit, A. K., & Sharma, D. (2015). Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: A thermodynamic study.

- Prieto, G., & Sarmiento, F. (2003). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 °C. Colloid and Polymer Science, 281, 869-873. [Link]

- Kumar, S., & Aswal, V. K. (2015). Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media.

- Prieto, G., & Sarmiento, F. (2003). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 °C.

- del Castillo, J. L., et al. (2008). Micellization of decyldimethylbenzylammonium chloride at various temperatures studied by densitometry and conductivity.

- Aramaki, K. (1995). Micellar Properties of Dodecyltrimethylammonium Chloride as Studied by Ion-Selective Electrodes and Fluorescence Probe Technique. Bulletin of the Chemical Society of Japan. [Link]

- Phywe. (n.d.).

- Scilit. (2002).

- Kang, K. H., & Char, K. (2001). Effect of temperature on critical micelle concentration and thermodynamic potentials of micellization of anionic ammonium dodecyl sulfate and cationic octadecyl trimethyl ammonium chloride.

- Scribd. (n.d.). EXPERIMENT 1 - Determination of CMC Using Conductivity. Scribd. [Link]